
Dibismuth docosasilicon heptatetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibismuth docosasilicon heptatetraoxide is an inorganic compound with the chemical formula Bi₂O₄₇Si₂₂. It consists of two bismuth atoms, forty-seven oxygen atoms, and twenty-two silicon atoms. This compound appears as a grayish-white to pale yellow crystalline powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth docosasilicon heptatetraoxide typically involves the reaction of bismuth oxide (Bi₂O₃) with silicon dioxide (SiO₂) under high-temperature conditions. The reaction is carried out in a furnace at temperatures ranging from 800°C to 1000°C. The exact stoichiometry and reaction conditions can vary depending on the desired purity and phase of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to ensure consistent quality and yield. These methods involve the use of custom-designed reactors that allow for precise control of temperature, pressure, and reactant flow rates .
Analyse Chemischer Reaktionen
Types of Reactions
Dibismuth docosasilicon heptatetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of bismuth and silicon.
Reduction: Reduction reactions can yield lower oxides or elemental bismuth and silicon.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or ozone.
Reducing agents: Such as hydrogen or carbon monoxide.
Halogenating agents: Such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxides, halides, and elemental forms of bismuth and silicon .
Wissenschaftliche Forschungsanwendungen
Dibismuth docosasilicon heptatetraoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as ceramics and semiconductors.
Wirkmechanismus
The mechanism by which dibismuth docosasilicon heptatetraoxide exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity, disrupt cellular processes, or generate reactive oxygen species (ROS) that damage cellular components . In catalytic applications, the compound facilitates chemical transformations by providing active sites for reactant binding and conversion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth trioxide (Bi₂O₃): A common bismuth compound used in various applications, including catalysis and medicine.
Silicon dioxide (SiO₂): Widely used in the production of glass, ceramics, and as a catalyst support.
Bismuth molybdate (Bi₂MoO₆): Known for its catalytic properties in selective oxidation reactions.
Uniqueness
Dibismuth docosasilicon heptatetraoxide is unique due to its specific combination of bismuth and silicon atoms, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
95193-34-3 |
|---|---|
Molekularformel |
Bi2O47Si22 |
Molekulargewicht |
1787.8 g/mol |
IUPAC-Name |
dibismuth;oxygen(2-);silicon(4+) |
InChI |
InChI=1S/2Bi.47O.22Si/q2*+3;47*-2;22*+4 |
InChI-Schlüssel |
OYSAQMMSTSWMCO-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Bi+3].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


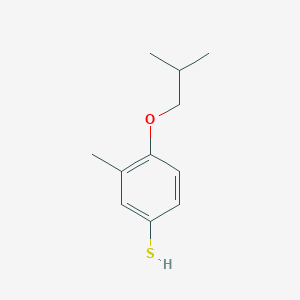
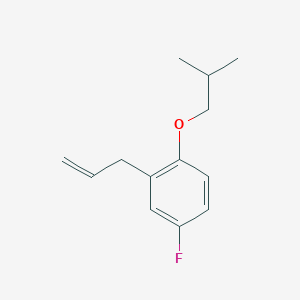
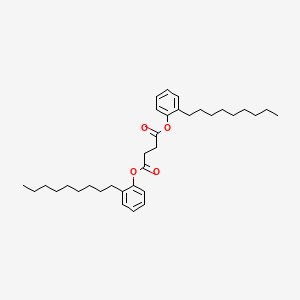
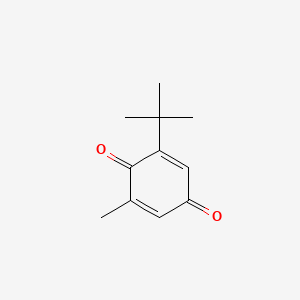

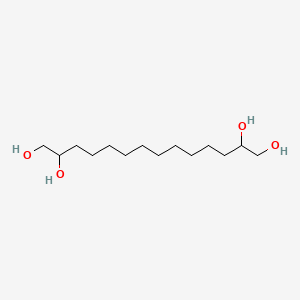

![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)

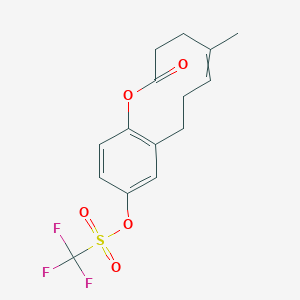
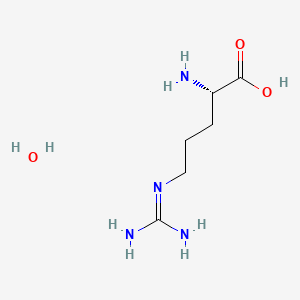
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
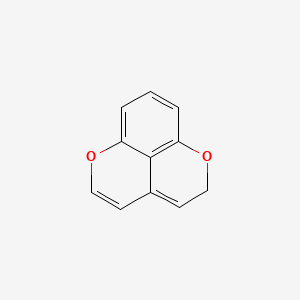
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
